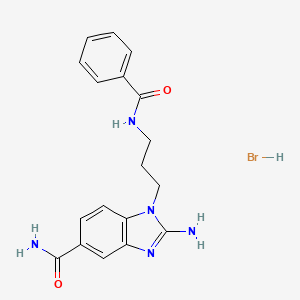
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide is a complex organic compound with potential applications in various fields, including medicinal chemistry and biological research. This compound features a benzimidazole core, which is known for its biological activity, making it a subject of interest for researchers.
作用机制
Target of action
Benzimidazoles often interact with various enzymes and proteins in cells due to their structural similarity to natural biomolecules. The specific targets of “2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide” are currently unknown .
Mode of action
The mode of action of benzimidazoles can vary greatly depending on their specific chemical structure and the organism they are interacting with. Some benzimidazoles have been found to have anticancer activity, potentially due to their ability to interact with certain proteins involved in cell division .
Biochemical pathways
Benzimidazoles can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some benzimidazoles are known to inhibit the enzyme tubulin, disrupting microtubule formation and cell division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles can vary greatly depending on their specific chemical structure. Some benzimidazoles are well absorbed in the gastrointestinal tract, while others may require specific transporters .
Result of action
The results of benzimidazole action can vary greatly depending on their specific targets and mode of action. Some benzimidazoles have anticancer, antiviral, or antimicrobial effects .
Action environment
The action of benzimidazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole ring.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using an amine donor under basic conditions.
Attachment of the Benzamidopropyl Side Chain: This step involves the reaction of the benzimidazole derivative with a benzamidopropyl halide in the presence of a base to form the desired side chain.
Formation of the Hydrobromide Salt: The final step involves the treatment of the compound with hydrobromic acid to form the hydrobromide salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, particularly in targeting specific enzymes or receptors.
Biological Research: The compound is used in studies involving cell signaling pathways, protein interactions, and gene expression.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide: The non-hydrobromide form of the compound.
1-(3-Benzamidopropyl)benzimidazole-5-carboxamide: Lacks the amino group.
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxylate: Contains a carboxylate group instead of a carboxamide.
Uniqueness
2-Amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrobromide form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
IUPAC Name |
2-amino-1-(3-benzamidopropyl)benzimidazole-5-carboxamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2.BrH/c19-16(24)13-7-8-15-14(11-13)22-18(20)23(15)10-4-9-21-17(25)12-5-2-1-3-6-12;/h1-3,5-8,11H,4,9-10H2,(H2,19,24)(H2,20,22)(H,21,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZCXLCFGVAQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN2C3=C(C=C(C=C3)C(=O)N)N=C2N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)
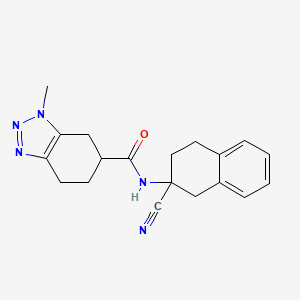
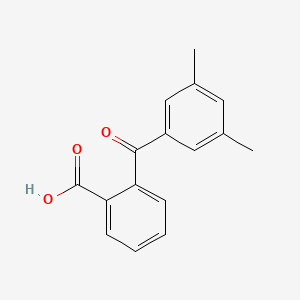
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B2623181.png)
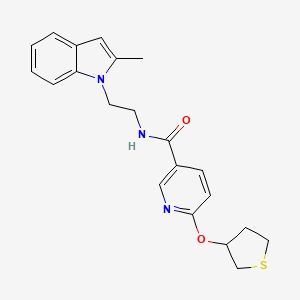
![3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B2623184.png)
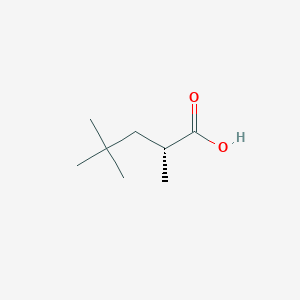
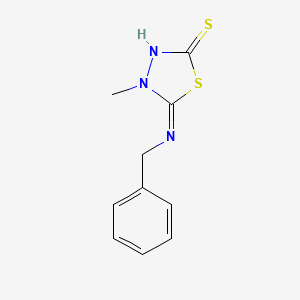
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B2623188.png)
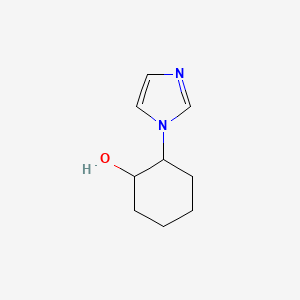
![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)
![2-fluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2623195.png)
![2-Chloro-1-[4-(3-methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2623198.png)
![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2623199.png)
